molecular formula C7H16OS B13435398 3-(Tert-butoxy)propane-1-thiol

3-(Tert-butoxy)propane-1-thiol

Cat. No.: B13435398
M. Wt: 148.27 g/mol
InChI Key: VEWHQDKHOIXHOB-UHFFFAOYSA-N
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Description

3-(Tert-butoxy)propane-1-thiol is an organic compound with the molecular formula C7H16OS. It is characterized by the presence of a thiol group (-SH) attached to a propane chain, which is further substituted with a tert-butoxy group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Tert-butoxy)propane-1-thiol typically involves the reaction of 3-chloropropane-1-thiol with tert-butyl alcohol in the presence of a base. The reaction proceeds via nucleophilic substitution, where the thiol group displaces the chlorine atom, forming the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Commonly used bases include sodium hydroxide or potassium hydroxide, and the reaction is carried out under controlled temperature and pressure conditions .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 3-(Tert-butoxy)propane-1-thiol primarily involves its thiol group. Thiols are known for their ability to undergo redox reactions, forming disulfides and reverting back to thiols. This redox cycling is crucial in various biological processes, including protein folding and cellular defense mechanisms against oxidative stress . The compound can interact with molecular targets such as enzymes and proteins, modulating their activity through thiol-disulfide exchange reactions .

Comparison with Similar Compounds

Uniqueness: 3-(Tert-butoxy)propane-1-thiol stands out due to the presence of both the thiol and tert-butoxy groups, which impart unique chemical properties. The tert-butoxy group provides steric hindrance, influencing the reactivity and stability of the compound. This makes it a valuable reagent in organic synthesis and a subject of interest in various research fields .

Properties

Molecular Formula

C7H16OS

Molecular Weight

148.27 g/mol

IUPAC Name

3-[(2-methylpropan-2-yl)oxy]propane-1-thiol

InChI

InChI=1S/C7H16OS/c1-7(2,3)8-5-4-6-9/h9H,4-6H2,1-3H3

InChI Key

VEWHQDKHOIXHOB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OCCCS

Origin of Product

United States

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